2-Tert-butyl-4-chloro-6-methylpyrimidine

説明

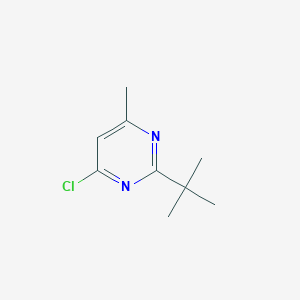

2-Tert-butyl-4-chloro-6-methylpyrimidine is a halogenated pyrimidine derivative characterized by a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position of the pyrimidine ring.

特性

IUPAC Name |

2-tert-butyl-4-chloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMQRFDXLVDRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

This method allows selective introduction of tert-butyl groups at the 2-position by using tert-butyl boronic acid or tert-butyl amine derivatives as coupling partners.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Another approach involves direct nucleophilic substitution on 4-chloro-6-methylpyrimidine derivatives:

- The chlorine at the 4-position is retained.

- The 2-position is substituted by tert-butylamine or tert-butyl nucleophiles under basic conditions.

- Reaction solvents include polar aprotic solvents like dimethylformamide (DMF) or methylene chloride.

- Temperatures range from room temperature to reflux, depending on reactivity.

This method is supported by analogous synthesis of 2-amino-4-chloro-6-methylpyrimidine derivatives, where chlorination and amination steps are carefully controlled.

Related Preparation of 2-Amino-4-chloro-6-methylpyrimidine as a Precursor

The synthesis of 2-amino-4-chloro-6-methylpyrimidine, a close structural analog, involves:

- Refluxing isocytosine with phosphorus oxychloride to chlorinate the ring.

- Subsequent treatment with aqueous ammonia to introduce the amino group.

- This intermediate can be further functionalized to introduce tert-butyl groups at the 2-position via substitution reactions.

This route provides a foundation for preparing tert-butyl substituted pyrimidines by modifying the amino group to a tert-butyl substituent.

Patented Preparation Routes for Related Pyrimidine Derivatives

A Chinese patent describes methods for preparing 2-substituted 4-hydroxy-6-methylpyrimidine derivatives, which can be adapted for tert-butyl substitution:

- Reaction of pyrimidine intermediates with alkylating agents in the presence of alkali.

- Use of vinyl chloroformate or related chloroformates as reagents for introducing substituents.

- Reaction conditions involve organic solvents like methylene dichloride, chloroform, or THF at temperatures from room temperature to reflux for 1-24 hours.

- Yields around 70% for related pyrimidine derivatives have been reported.

Though this patent focuses on hydroxy-substituted derivatives, the methodology is relevant for tert-butyl substitution by choosing appropriate alkylating agents.

Summary Table of Preparation Methods

Research Findings and Notes

- The tert-butyl group at the 2-position significantly influences the chemical properties and biological activity of pyrimidine derivatives, requiring careful control of reaction conditions to avoid side reactions.

- The chlorine atom at the 4-position is generally retained during the substitution at the 2-position, allowing further functionalization if needed.

- Reaction solvents and temperature critically affect yields and purity; polar aprotic solvents and controlled reflux conditions are preferred.

- Palladium-catalyzed cross-coupling reactions provide a versatile and efficient method for introducing bulky alkyl groups like tert-butyl.

- Safety considerations include handling chlorinated pyrimidines with appropriate protective equipment due to their irritant and harmful properties.

化学反応の分析

Types of Reactions

2-Tert-butyl-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .

科学的研究の応用

Chemical Synthesis Applications

The compound serves as a building block in the synthesis of more complex molecules. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, leading to the formation of diverse substituted pyrimidine derivatives.

- Oxidation and Reduction Reactions : Under specific conditions, it can undergo oxidation or reduction.

- Coupling Reactions : It can participate in reactions such as Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis.

Table 1: Chemical Reaction Types for 2-Tert-butyl-4-chloro-6-methylpyrimidine

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of chlorine with nucleophiles | Amines, thiols |

| Oxidation | Conversion to oxidized forms | Hydrogen peroxide, potassium permanganate |

| Reduction | Conversion to reduced forms | Sodium borohydride, lithium aluminum hydride |

| Coupling | Formation of carbon-carbon bonds | Palladium catalysts, boron reagents |

Biological Applications

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown potential efficacy against various bacterial strains.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Case Study: Anticancer Properties

A study published in a peer-reviewed journal explored the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the compound's ability to interfere with cell cycle progression and induce apoptosis.

Pharmaceutical Applications

This compound is investigated for its potential therapeutic applications in treating various diseases. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy:

- Diabetes Medications : Used as an intermediate in the synthesis of drugs targeting glucose metabolism.

- Herbicides : Its derivatives are employed in developing herbicides due to their bioactivity against specific plant growth processes.

Table 2: Pharmaceutical Applications of this compound

| Application Area | Specific Use |

|---|---|

| Diabetes Medications | Intermediate for drugs targeting glucose regulation |

| Anticancer Drugs | Potential candidate for new anticancer therapies |

| Herbicides | Used in the development of effective agricultural chemicals |

Industrial Applications

In addition to its pharmaceutical uses, this compound finds application in industrial processes:

- Material Development : Utilized in creating new materials with desired chemical properties.

- Chemical Processes : Acts as a reagent or catalyst in various chemical reactions aimed at producing specialized compounds.

作用機序

The mechanism of action of 2-Tert-butyl-4-chloro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in metabolic or signaling pathways .

類似化合物との比較

Key Structural Analogs

The following compounds share structural or functional similarities with 2-tert-butyl-4-chloro-6-methylpyrimidine:

Notes:

- *Estimated molecular weight based on substituent contributions.

Reactivity and Stability

- Steric Effects : The tert-butyl group in all analogs reduces nucleophilic substitution at the 2-position, favoring electrophilic aromatic substitution at less hindered sites .

- Electron-Withdrawing Groups : The chlorine atom at the 4-position in the target compound and its analogs increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Comparative Stability : The absence of hydrolytically sensitive groups (e.g., esters in or carbamates in ) in this compound suggests greater stability under acidic/basic conditions compared to these analogs.

生物活性

Overview

2-Tert-butyl-4-chloro-6-methylpyrimidine is a pyrimidine derivative characterized by a tert-butyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the sixth position of the pyrimidine ring. This structure imparts unique chemical properties and biological activities, making it a subject of interest in pharmaceutical and agrochemical research.

The compound's molecular formula is C₉H₁₃ClN₂, with a molecular weight of approximately 201.76 g/mol. The steric hindrance introduced by the tert-butyl group significantly influences its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily attributed to its interactions with specific biological targets. Below are some notable activities:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit the proliferation of cancer cells, particularly in models of breast cancer .

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be useful in developing therapeutic agents targeting metabolic disorders .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Receptor Binding : Similar compounds have demonstrated high affinity for various receptors, indicating that this pyrimidine derivative may also bind effectively to key receptors involved in disease processes .

- Biochemical Pathways : The tert-butyl group may influence the compound's stability and interaction with biomolecules, which is crucial for its pharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple strains | , |

| Anticancer | Inhibits proliferation in cancer cells | , |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | , |

Case Study: Anticancer Effects

In a study involving MDA-MB-231 triple-negative breast cancer cells, treatment with derivatives of this compound resulted in significant inhibition of cell growth. The compound exhibited an IC₅₀ value indicating potent activity against cancer cell lines while showing reduced toxicity towards non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

Pharmacokinetics

Pharmacokinetic studies on similar compounds have shown that structural modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. Although specific pharmacokinetic data for this compound is limited, insights from related pyrimidines suggest it may possess favorable stability and bioavailability characteristics .

Q & A

Q. What are the recommended safety protocols for handling 2-tert-butyl-4-chloro-6-methylpyrimidine in laboratory settings?

Researchers must use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be stored separately in labeled containers and disposed of via professional hazardous waste management services to prevent environmental contamination . In case of exposure, consult a physician immediately and provide the safety data sheet for reference .

Q. What synthetic routes are commonly employed for preparing this compound?

A typical multi-step synthesis involves alkylation of a pyrimidine precursor followed by chlorination. For example, tert-butyl groups can be introduced via nucleophilic substitution using tert-butyl halides, while chlorination may employ reagents like POCl₃ or SOCl₂. Reaction optimization (e.g., temperature, catalyst loading) is critical for improving yields, as seen in analogous pyrimidine syntheses requiring 11 steps with 2–5% overall yields .

Q. Which analytical techniques are most reliable for confirming the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. Nuclear magnetic resonance (NMR, ¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) validate structural integrity. Melting point analysis can further corroborate purity .

Q. What are the critical parameters to monitor during the chlorination step in the synthesis of this compound?

Key parameters include reaction temperature (optimized to avoid side reactions), stoichiometry of the chlorinating agent (e.g., POCl₃), and reaction time. Inert atmospheres (e.g., N₂) may prevent oxidation. Post-reaction quenching and purification (e.g., column chromatography) ensure high yields .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data when characterizing this compound across different studies?

Discrepancies may arise from solvent effects (e.g., deuteration shifts), impurities, or instrument calibration. Standardizing experimental conditions (e.g., solvent, temperature) and cross-validating with complementary techniques like X-ray crystallography (as used for pyrimidine derivatives in structural studies ) can resolve inconsistencies. Statistical analysis of replicate measurements is also recommended .

Q. What methodological strategies are effective in optimizing the reaction yield of this compound under varying catalytic conditions?

Design of Experiments (DoE) frameworks, such as factorial designs, can systematically evaluate variables like catalyst type (e.g., Lewis acids), temperature, and solvent polarity. Kinetic studies (e.g., time-resolved HPLC) identify rate-limiting steps. For example, analogous syntheses achieved higher yields by optimizing catalyst loading and reaction time .

Q. How can computational chemistry be integrated into the study of this compound's reactivity with nucleophiles?

Density functional theory (DFT) calculations predict reaction pathways and transition states, while molecular dynamics simulations model solvent interactions. Computational tools like Gaussian or ORCA can validate experimental observations, such as regioselectivity in substitution reactions. This aligns with theoretical approaches emphasizing the interplay between methodology and empirical data .

Q. What experimental approaches are recommended to resolve contradictory bioactivity results reported for this compound derivatives?

Replicate studies under controlled conditions (e.g., standardized cell lines, assay protocols) are essential. Meta-analyses of existing data can identify confounding variables (e.g., impurity profiles). Comparative studies using isogenic models or orthogonal assays (e.g., fluorescence-based vs. radiometric assays) help isolate bioactivity mechanisms .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., bioactivity or spectral results), researchers should audit experimental protocols, validate reagent purity, and employ statistical tools (e.g., ANOVA) to assess variability .

- Interdisciplinary Integration : Combining synthetic chemistry with computational modeling and advanced spectroscopy enhances mechanistic understanding and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。